molecular formula C16H14N2O2S B3007678 3-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)benzonitrile CAS No. 923836-09-3

3-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)benzonitrile

Cat. No.: B3007678
CAS No.: 923836-09-3
M. Wt: 298.36
InChI Key: KZLOETFAYTUJNS-UHFFFAOYSA-N
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Description

3-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)benzonitrile is a chemical compound known for its potent inhibitory effects on specific enzymes. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications, particularly in cancer treatment.

Scientific Research Applications

3-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)benzonitrile has several scientific research applications:

Mechanism of Action

The compound acts as an inhibitor of the aldo-keto reductase AKR1C3 enzyme. It achieves this by occupying the oxyanion hole in the enzyme with its carboxylate group, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .

Future Directions

The development of AKR1C3 specific inhibitors remains challenging due to the high sequence similarity to its isoform AKR1C2 . The findings related to “3-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)benzonitrile” are anticipated to propel the development of next-generation AKR1C3 inhibitors with enhanced efficacy and reduced “off-target” effect for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)benzonitrile typically involves multiple steps, starting with the preparation of the dihydroisoquinoline core. This core is then functionalized with a sulfonyl group and subsequently coupled with a benzonitrile moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve high-throughput screening techniques to identify optimal reaction conditions. Large-scale synthesis would likely utilize continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce nitro groups to amines or other functional groups.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides (e.g., NaCl, KBr) and organometallic compounds (e.g., Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)benzonitrile is unique due to its specific combination of functional groups, which confer high potency and selectivity for AKR1C3 inhibition. This makes it a valuable tool in both research and therapeutic contexts.

Properties

IUPAC Name

3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c17-11-13-4-3-7-16(10-13)21(19,20)18-9-8-14-5-1-2-6-15(14)12-18/h1-7,10H,8-9,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZLOETFAYTUJNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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